![molecular formula C22H25FN4OS B2395481 2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242920-98-4](/img/structure/B2395481.png)

2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

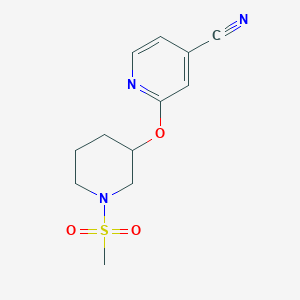

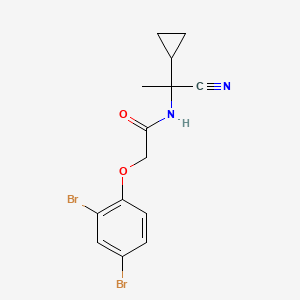

The compound “2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C22H25FN4OS . It is used for research purposes.

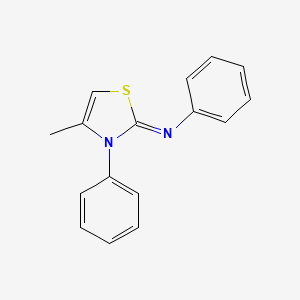

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, a fluorophenyl group at the 7-position, and a cyclohexylpiperazin-1-yl group at the 2-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.53 . Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .Mechanism of Action

Target of Action

The compound is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancer .

Mode of Action

The compound interacts with EZH2, inhibiting its activity . This results in changes to the methylation status of histones, which can affect gene expression. The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where EZH2 is often overexpressed .

Result of Action

The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

properties

IUPAC Name |

2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h4-6,13-14,17H,1-3,7-12H2,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXJEFNBQJHCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)

![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)